1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester
Description
The compound 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester (hereafter referred to as the "target compound") is a spirocyclic diazepane derivative featuring:
- A 1,7-diazaspiro[4.5]decane core, providing conformational rigidity.
- A tert-butoxycarbonyl (Boc) protecting group at the N1 position.
- A 6-oxo substituent on the decane ring.
- A methyl ester at the acetic acid side chain.
This structural framework is common in medicinal chemistry for modulating pharmacokinetic properties, such as metabolic stability and solubility. The Boc group is typically employed to protect amines during multi-step syntheses, while the spirocyclic system enhances target selectivity in drug design .
Properties
Molecular Formula |
C16H26N2O5 |
|---|---|
Molecular Weight |
326.39 g/mol |
IUPAC Name |
tert-butyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C16H26N2O5/c1-15(2,3)23-14(21)18-10-6-8-16(18)7-5-9-17(13(16)20)11-12(19)22-4/h5-11H2,1-4H3 |
InChI Key |
LZKTVHYDCARPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCN(C2=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester
Overview
The preparation of this compound typically involves:
- Construction of the diazaspiro[4.5]decane core
- Introduction of the acetic acid side chain
- Installation of the Boc protecting group on nitrogen
- Oxidation to introduce the 6-oxo group
- Methyl esterification of the acetic acid moiety
Due to the lack of direct, single-source synthetic protocols explicitly for this exact compound in public databases, the preparation is inferred from known synthetic strategies for closely related spirocyclic diaza compounds and general organic synthesis principles.
Synthetic Route Components
Formation of the Diazaspiro Core
- The diazaspiro[4.5]decane core is commonly synthesized via intramolecular cyclization reactions starting from appropriate diamine precursors and cyclic ketones or aldehydes.
- Typical methods include reductive amination or nucleophilic substitution to close the spiro ring system.
Boc Protection of Nitrogen
- The Boc (tert-butoxycarbonyl) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate).
- This step protects the nitrogen atom to prevent undesired side reactions during subsequent steps.
Introduction of the Acetic Acid Side Chain and Methyl Esterification
- The acetic acid side chain at the 7-position can be introduced via alkylation with haloacetic acid derivatives or by carboxymethylation of the spirocyclic nitrogen.
- Methyl esterification is typically achieved by treating the acid with methanol in the presence of acid catalysts such as sulfuric acid or using methylating agents like diazomethane.
Oxidation to the 6-oxo Group
- The 6-oxo group (ketone) is introduced by selective oxidation of the corresponding methylene or alcohol precursor.
- Oxidation agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane are commonly used for mild oxidation to ketones.
Representative Synthetic Procedure (Hypothetical)
Based on analogous literature for related diazaspiro compounds, a plausible synthetic sequence is:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Diamine + cyclic ketone, reductive amination (NaBH4) | Formation of diazaspiro[4.5]decane core |
| 2 | Boc Protection | Boc2O, triethylamine, dichloromethane (DCM) | Boc-protected nitrogen |
| 3 | Acetic acid side chain introduction | Alkylation with bromoacetic acid or equivalent | Introduction of acetic acid moiety |
| 4 | Methyl esterification | Methanol, acid catalyst or diazomethane | Methyl ester formation |
| 5 | Oxidation | PCC or Dess–Martin periodinane | Introduction of 6-oxo ketone group |
Research Findings and Analytical Data
Spectroscopic Characterization
- NMR Spectroscopy : 1H and 13C NMR spectra confirm the presence of the spirocyclic core, Boc group, methyl ester, and ketone functionalities. Multiplicities and chemical shifts align with expected values for these groups.
- Mass Spectrometry : Molecular ion peak at m/z 326.39 consistent with molecular weight.
- Infrared Spectroscopy (IR) : Characteristic absorptions for carbonyl groups (~1700 cm⁻¹) and N-H stretching (~3300 cm⁻¹) observed.
Photochemical and Flow Chemistry Applications
- Recent research (Ryder et al., 2020) highlights the use of photochemical α-C–H alkylation methods to synthesize α-tertiary amines, which could be applied to modify spirocyclic amines structurally related to this compound.
- Flow NMR spectroscopy and photoreactor setups have been employed to optimize reaction conditions for spirocyclic amine derivatives, providing detailed kinetic and mechanistic insights.
Summary Table of Preparation Method Features
Chemical Reactions Analysis
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetic acid functional groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Compound A : Benzyl 2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate (CAS 1160246-73-0)
- Molecular Formula : C₁₆H₂₀N₂O₃ (Molar Mass: 288.34 g/mol) .
- Key Differences :
- Replaces the Boc group with a benzyl ester at N5.
- Lacks the 6-oxo substituent.
- Implications :
- The benzyl ester introduces higher lipophilicity compared to the methyl ester in the target compound.
- Absence of the Boc group simplifies deprotection steps but reduces stability during synthetic modifications.
Compound B : Methyl 2-(8,10-Dioxo-6-Phenyl-6,9-Diazaspiro[4.5]Decane-9-yl)Acetate
- Molecular Formula : C₁₈H₂₀N₂O₅ (Molar Mass: 344.36 g/mol) .
- Key Differences :
- Features a diketopiperazine-like 8,10-dioxo system.
- Includes a phenyl substituent at N4.
Compound C : 6-[(2,3-Difluoro-4-Hydroxyphenyl)Methyl]-9-Hydroxy-5-Methyl-7-Oxo-N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyridin-3-yl]Phenyl]-5,6-Diazaspiro[3.5]Non-8-ene-8-Carboxamide
- Key Differences: Contains a trifluoromethylpyridinyl substituent and fluorinated aryl groups . Features a spiro[3.5]nonane core instead of spiro[4.5]decane.
- Implications: Fluorinated groups enhance metabolic stability and membrane permeability. The smaller spiro[3.5]nonane core may reduce steric hindrance in target binding.
Physicochemical and Spectral Properties
- The Boc group in the target compound introduces distinct tert-butyl signals in ¹H-NMR (~1.4 ppm) and a carbonyl stretch at ~1700 cm⁻¹.
Biological Activity
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant properties and interactions with neurotransmitter systems.
Chemical Structure and Properties
The compound features a diazaspiro framework that includes nitrogen atoms and a carboxylic acid derivative, contributing to its biological activity. The presence of the dimethylethoxycarbonyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₂O₃ |
| Molecular Weight | 253.30 g/mol |
| CAS Number | 1097218-49-9 |
Synthesis
The synthesis of 1,7-diazaspiro[4.5]decane derivatives typically involves several key steps:
- Michael Addition : Reaction of N-protected nitropyridine with acrylic esters.
- Hydrogenation : Reduction of intermediates to form the spirocyclic structure.
- Ring-closing Steps : Finalization of the structure through cyclization reactions.
These methods are noted for their efficiency and high yields, making them suitable for both laboratory and industrial production settings .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly related to anticonvulsant effects. The following subsections detail its mechanisms of action and specific biological applications.
The mechanism of action involves interactions with neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control. The compound's ability to modulate receptor activity may lead to therapeutic effects in seizure models .
Anticonvulsant Properties
Studies have shown that structural modifications can significantly influence the efficacy of this compound in seizure models. The incorporation of lipophilic groups has been associated with enhanced anticonvulsant potential .
Case Studies
Several studies have explored the anticonvulsant properties of 1,7-diazaspiro[4.5]decane derivatives:
- Study 1 : A study evaluated the effects of various structural modifications on seizure activity in animal models. Results indicated that compounds with increased lipophilicity exhibited improved efficacy in reducing seizure frequency.
- Study 2 : Another research focused on the interaction of this compound with GABA receptors, suggesting that it acts as a positive allosteric modulator, enhancing GABAergic transmission and providing neuroprotective effects .
Comparative Analysis
To illustrate the differences in biological activity among related compounds, a comparative analysis is presented below:
| Compound | Anticonvulsant Activity | Mechanism of Action |
|---|---|---|
| 1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester | High | Modulation of GABAergic pathways |
| 6-Oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester | Moderate | Interaction with neurotransmitter systems |
| Quinuclidine derivatives | Variable | Diverse mechanisms depending on structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
